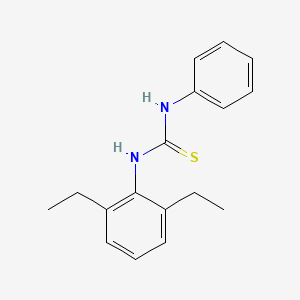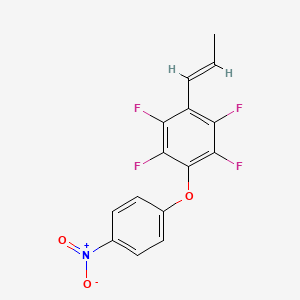
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of small molecules known as P2X7 receptor antagonists. It was first synthesized by researchers at GlaxoSmithKline in the early 2000s. Since then, this compound has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide acts as a competitive antagonist of the P2X7 receptor. P2X7 receptors are a type of ion channel that is expressed on various immune and non-immune cells. These receptors are involved in the regulation of immune responses, cell death, and inflammation. By blocking the P2X7 receptor, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide can reduce inflammation and cell death, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activation of microglia, a type of immune cell in the brain that is involved in neuroinflammation. Additionally, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce tumor size in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide in lab experiments is its specificity for the P2X7 receptor. This compound has been shown to have minimal off-target effects, making it a useful tool for investigating the role of P2X7 receptors in various diseases. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to develop more potent and selective P2X7 receptor antagonists that can be used in clinical trials. Additionally, further research is needed to understand the long-term effects of blocking the P2X7 receptor and to identify any potential side effects of using N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide as a therapeutic agent.
In conclusion, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a promising compound that has shown potential therapeutic applications in various diseases. Its specificity for the P2X7 receptor and minimal off-target effects make it a useful tool for investigating the role of P2X7 receptors in various diseases. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects of using this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide involves the reaction of 2-chloro-4-nitropyrimidine with 1H-pyrrole in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzenesulfonamide to yield the final product. The synthesis of this compound is relatively simple and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been used in various studies to investigate the role of P2X7 receptors in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-pyrimidin-2-yl-4-pyrrol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-21(20,17-14-15-8-3-9-16-14)13-6-4-12(5-7-13)18-10-1-2-11-18/h1-11H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRKUFKSQWHGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)


![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)
![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)
